

Seliciclib: Application Notes and Protocols for In Vitro Research

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Compound of Interest

Compound Name: *Rescovitine*

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These application notes provide a comprehensive overview of the in vitro use of Seliciclib (also known as Roscovitine or CYC202), a potent cyclin-dependent kinase (CDK) inhibitor. This document includes a summary of effective working concentrations, detailed experimental protocols, and diagrams illustrating its mechanism of action and experimental workflows.

Summary of Seliciclib In Vitro Working Concentrations

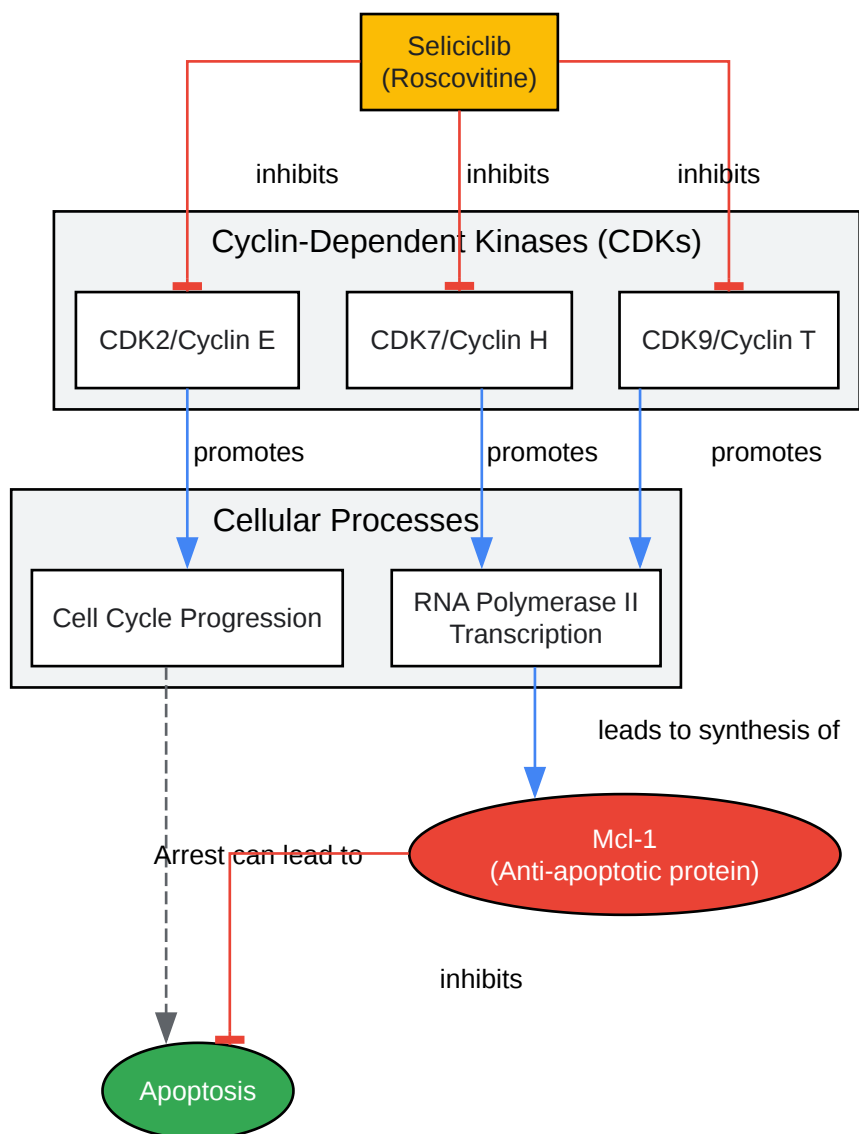
Seliciclib has demonstrated efficacy across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for determining the effective working concentration in a specific cell line and assay. The following table summarizes IC₅₀ values and experimental conditions from various in vitro studies.

Cell Line	Assay Type	Seliciclib Concentration (IC50)	Exposure Time	Reference
Multiple Myeloma (MM)				
MM.1S, OPM2, RPMI, U266	MTT Assay	15-25 μ M	24 hours	[1][2]
Dox-40, LR5, MM1.R (Resistant)	MTT Assay	15-25 μ M	24 hours	[1][2]
H929, LP-1, RPMI 8226	TUNEL Assay (for apoptosis)	30 μ M (twice the average IC50)	Time-course	[3]
Mantle Cell Lymphoma (MCL)				
Granta-519, NCEB-1, REC-1, JeKo-1	Cell Cycle Analysis	25-50 μ M	24-48 hours	[4]
General Tumor Cell Lines				
Various	Cell Cycle Arrest	~15 μ M (average)	Not Specified	[5]

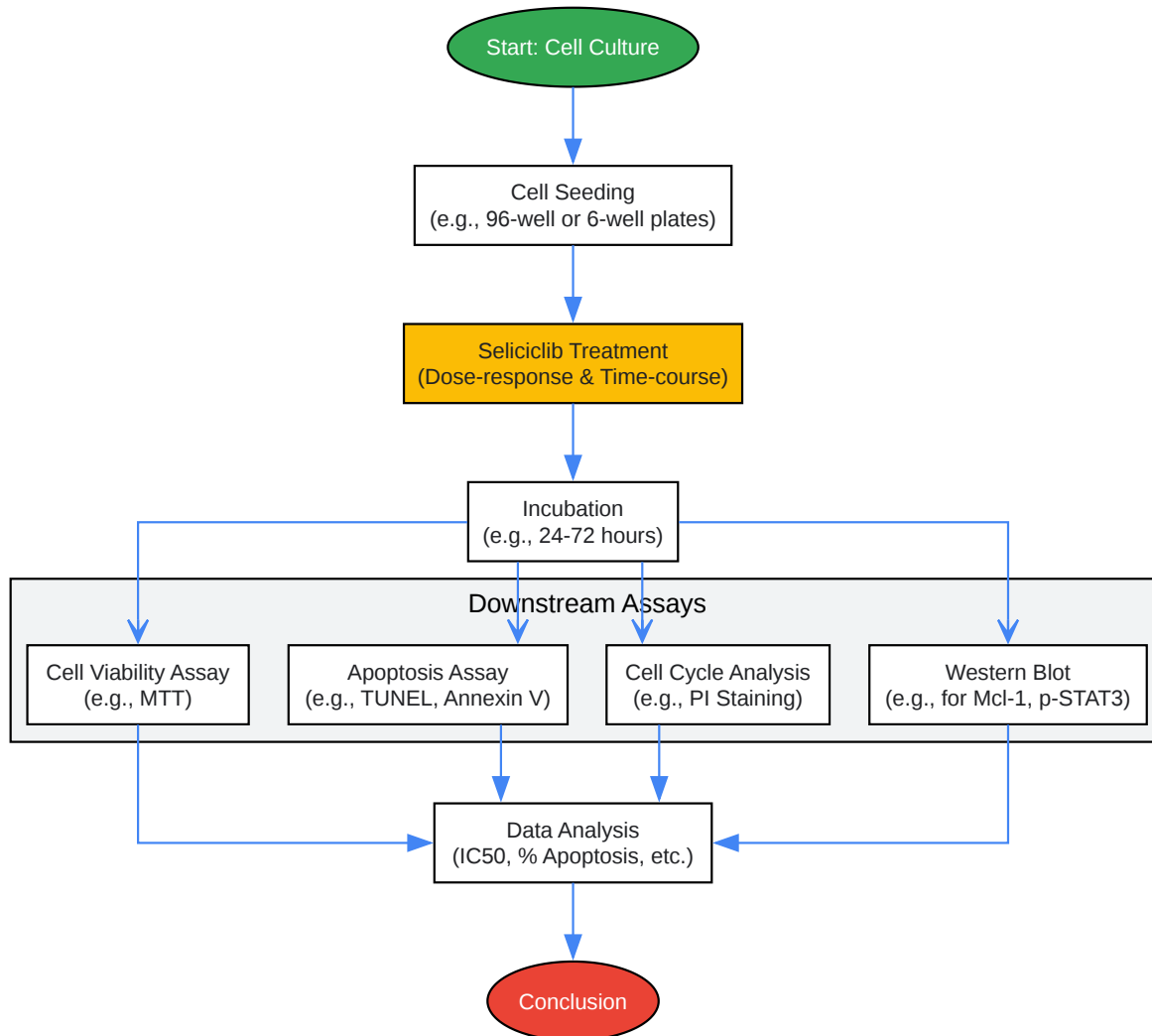
Mechanism of Action

Seliciclib is a purine analog that functions as a competitive inhibitor of the ATP-binding site on several cyclin-dependent kinases (CDKs).[6][7] Its primary targets include CDK2/cyclin E, CDK7/cyclin H, and CDK9/cyclin T.[3][8] Inhibition of these kinases disrupts cell cycle progression and can induce apoptosis (programmed cell death).[5][9] A key mechanism of Seliciclib-induced apoptosis involves the inhibition of RNA Polymerase II-dependent transcription, leading to the downregulation of short-lived anti-apoptotic proteins like Mcl-1.[1][3][8]

Mechanism of Action of Seliciclib



General In Vitro Experimental Workflow for Seliciclib

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